Enzacamene

Übersicht

Beschreibung

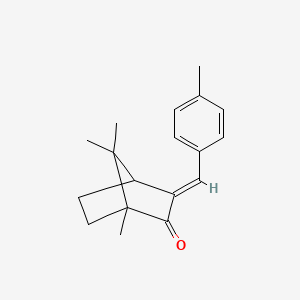

Enzacamen, auch bekannt als 4-Methylbenzylidencampher, ist ein organisches Campherderivat, das in der Kosmetikindustrie weit verbreitet ist. Es dient als Ultraviolett-B-Filter und schützt die Haut vor schädlicher Ultraviolettstrahlung. Enzacamen ist häufig in Sonnenschutzmitteln und anderen Hautpflegeprodukten enthalten, die einen Lichtschutzfaktor (LSF) angeben .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Enzacamen wird durch die Kondensationsreaktion von Campher und 4-Methylbenzaldehyd synthetisiert. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Synthese von Enzacamen großtechnische Batchreaktoren, in denen Campher und 4-Methylbenzaldehyd unter kontrollierten Bedingungen umgesetzt werden. Das Reaktionsgemisch wird dann Reinigungsprozessen, einschließlich Destillation und Kristallisation, unterzogen, um hochreines Enzacamen zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Enzacamen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Enzacamen kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Reduktion von Enzacamen kann Alkoholderivate liefern.

Substitution: Enzacamen kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene für die Halogenierung werden eingesetzt

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Bildung von Nitro- und Halogenverbindungen

Wissenschaftliche Forschungsanwendungen

Enzacamen hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien zu UV-Filtern und Photostabilität verwendet.

Biologie: Untersucht auf seine möglichen hormonell wirksamen Eigenschaften und Wechselwirkungen mit biologischen Systemen.

Medizin: Untersucht auf seine schützenden Wirkungen gegen UV-induzierte Hautschäden.

Industrie: Wird häufig in der Formulierung von Sonnenschutzmitteln und anderen Körperpflegeprodukten verwendet .

5. Wirkmechanismus

Enzacamen absorbiert Ultraviolett-B-Strahlen und verhindert so, dass diese in die Haut eindringen. Es leitet die absorbierte Photonenenergie durch cis-trans-Isomerisierung ab. Zusätzlich zeigt Enzacamen östrogenähnliche Aktivitäten, indem es an cytosolische Östradiolbindungsstellen von Östrogenrezeptoren bindet und so nichtklassische Östrogen-Signalmechanismen beeinflusst .

Ähnliche Verbindungen:

Oxybenzon: Ein weiterer UV-Filter, der in Sonnenschutzmitteln verwendet wird.

Octinoxat: Ein weit verbreiteter UV-B-Filter in Kosmetikprodukten.

Avobenzon: Ein UV-A-Filter, der häufig mit anderen UV-Filtern kombiniert wird, um einen Breitbandschutz zu erreichen.

Einzigartigkeit von Enzacamen: Enzacamen ist aufgrund seiner spezifischen Absorption von Ultraviolett-B-Strahlung und seinen möglichen hormonell wirksamen Eigenschaften einzigartig. Im Gegensatz zu einigen anderen UV-Filtern hat Enzacamen eine relativ niedrige Quantenausbeute für die cis-trans-Isomerisierung, was auf das Auftreten anderer photochemischer Prozesse hinweist .

Wirkmechanismus

Enzacamene absorbs ultraviolet B rays, preventing them from penetrating the skin. It dissipates the absorbed photon energy through cis-trans isomerization. Additionally, this compound exhibits estrogen-like activities by binding to cytosolic estradiol binding sites of estrogen receptors, influencing nonclassical estrogen signaling mechanisms .

Vergleich Mit ähnlichen Verbindungen

Oxybenzone: Another ultraviolet filter used in sunscreens.

Octinoxate: A widely used ultraviolet B filter in cosmetic products.

Avobenzone: An ultraviolet A filter often combined with other ultraviolet filters for broad-spectrum protection.

Uniqueness of Enzacamene: this compound is unique due to its specific absorption of ultraviolet B radiation and its potential endocrine-disrupting effects. Unlike some other ultraviolet filters, this compound has a relatively low quantum yield for cis-trans isomerization, indicating the occurrence of other photochemical processes .

Eigenschaften

IUPAC Name |

(3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOCBCNFKCOKBX-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C3CCC(C2=O)(C3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348972 | |

| Record name | (E)-Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Poorly soluble | |

| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |

| Record name | Enzacamene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells. | |

| Record name | Enzacamene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

36861-47-9, 1782069-81-1 | |

| Record name | Enzacamene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

66-69 | |

| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |

| Record name | Enzacamene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

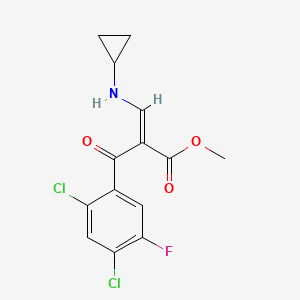

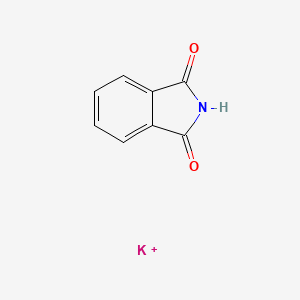

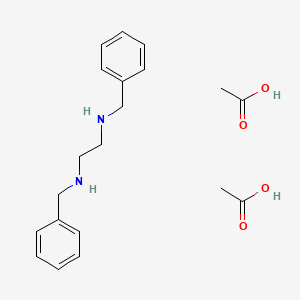

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

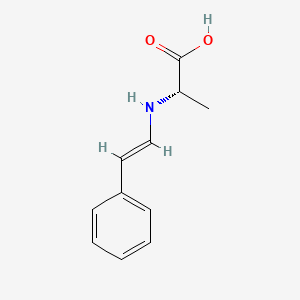

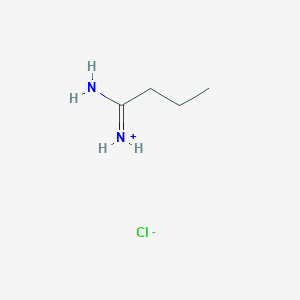

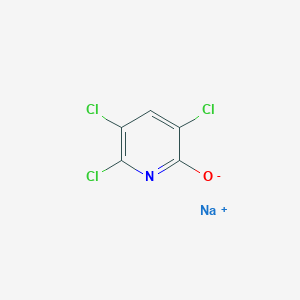

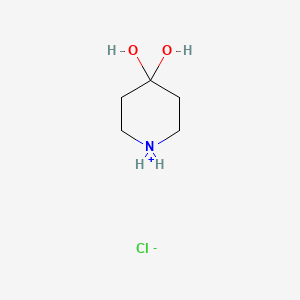

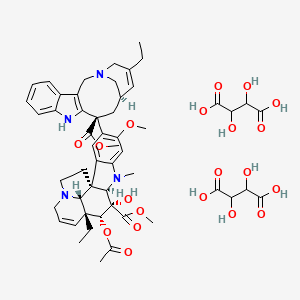

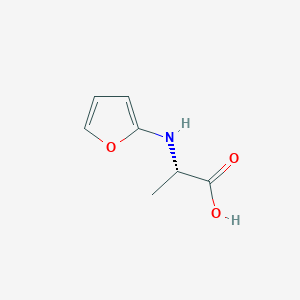

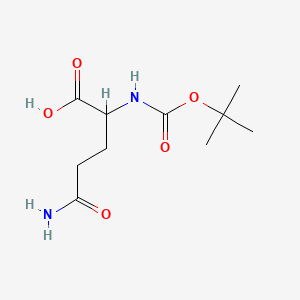

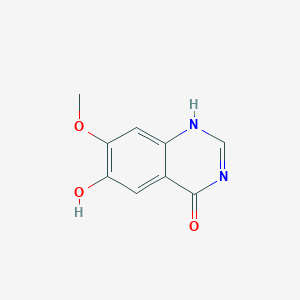

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B7805189.png)